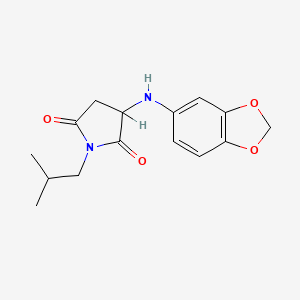
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric effects. Despite its recreational use, MDMA has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).
Mecanismo De Acción
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and pleasure. The increased levels of these neurotransmitters lead to feelings of euphoria, empathy, and emotional openness.
Biochemical and Physiological Effects:
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. In addition, 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione can cause neurotoxicity, particularly in the serotonin-producing neurons of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione has several advantages for lab experiments, including its ability to induce feelings of empathy and emotional openness, which can be useful for studying social behavior. However, the potential for neurotoxicity and the complex nature of the drug's effects on the brain make it difficult to study in controlled laboratory settings.
Direcciones Futuras
There are several directions for future research on 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione. One area of focus is the development of safer and more effective methods of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione-assisted psychotherapy for the treatment of PTSD. In addition, researchers are exploring the potential use of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione in the treatment of other mental health conditions, such as anxiety and depression. Finally, there is a need for further research into the long-term effects of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione use, particularly with regard to neurotoxicity and other potential health risks.
Métodos De Síntesis
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione is synthesized from safrole, a natural substance found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and amination. The final product is a white crystalline powder that is typically consumed orally in tablet form.
Aplicaciones Científicas De Investigación
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. Several clinical trials have shown promising results, with 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione-assisted psychotherapy leading to significant improvements in PTSD symptoms. 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9(2)7-17-14(18)6-11(15(17)19)16-10-3-4-12-13(5-10)21-8-20-12/h3-5,9,11,16H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICWTSHWRFWQMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(C1=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylpropyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

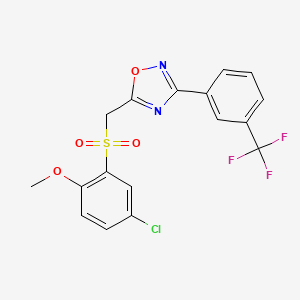
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2400079.png)
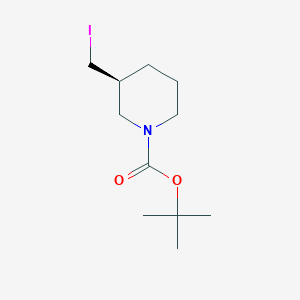
![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2400081.png)

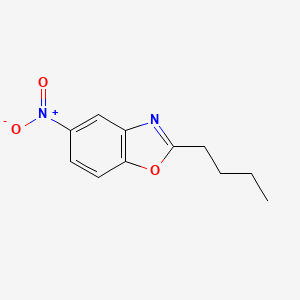



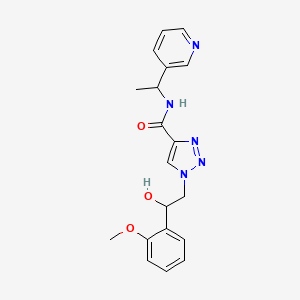
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)
![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)